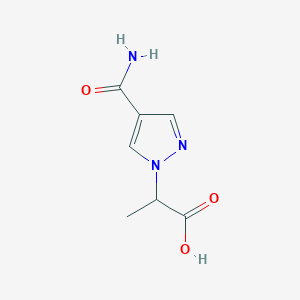

2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core substituted with a carbamoyl (-CONH₂) group at the 4-position and a propanoic acid side chain. Its molecular formula is C₇H₈N₃O₃ (molecular weight: 199.16 g/mol). This compound is primarily investigated for its utility in medicinal chemistry, particularly as a building block for bioactive molecules .

Properties

IUPAC Name |

2-(4-carbamoylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-5(2-9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIZBRJMAYLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of catalysts such as CuCl to facilitate the formation of the pyrazole ring . Additionally, the carbamoyl group can be introduced through the reaction of the pyrazole intermediate with isocyanates or carbamoyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can fit into active sites of target proteins, stabilizing the protein-ligand complex through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid with key analogs:

Key Observations:

- Polarity and Solubility : The carbamoyl and carboxylic acid groups in the target compound enhance water solubility compared to methyl- or tert-Boc-substituted analogs .

- Steric Effects : Bulky substituents like tert-Boc () or iodo () reduce solubility due to increased hydrophobicity .

- Ring Systems: Pyrrole-containing analogs (e.g., 2-(1H-pyrrol-1-yl)propanoic acid) exhibit lower polarity than pyrazole derivatives due to the absence of nitrogen atoms in the ring .

Biological Activity

2-(4-Carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, applications in various therapeutic areas, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a carbamoyl group and a propanoic acid moiety. This unique structure contributes to its diverse chemical reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that similar pyrazole derivatives demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | EC50 (µg/mL) |

|---|---|---|

| This compound | E. coli | 40 |

| Similar derivatives | S. aureus | 30 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . In vitro studies have demonstrated that certain derivatives can inhibit these cytokines significantly more than standard anti-inflammatory drugs like dexamethasone.

| Test Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61 | 76 |

| Dexamethasone (control) | 76 | 86 |

Anticancer Properties

This compound has also been studied for its potential anticancer effects. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific receptors, modulating cellular responses.

- Gene Expression Modulation : It influences gene expression related to inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Xanthomonas species, with an EC50 value significantly lower than traditional bactericides .

Case Study 2: Anti-inflammatory Action

In a controlled experiment, the anti-inflammatory effects were assessed using carrageenan-induced edema in rats. The results showed that treatment with the compound resulted in a notable reduction in paw swelling compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.